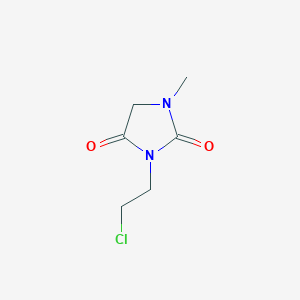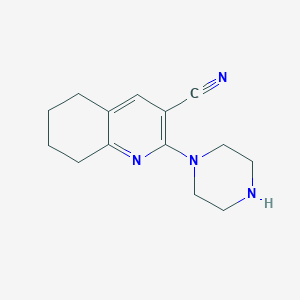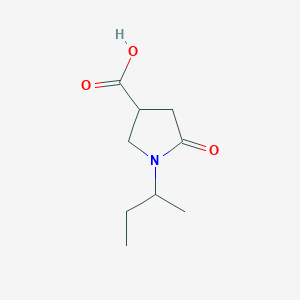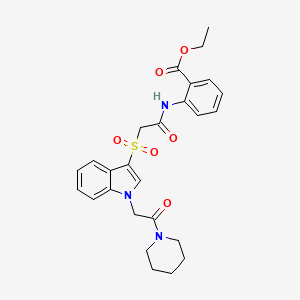![molecular formula C17H15BrN2OS B2515791 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865544-54-3](/img/structure/B2515791.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has an amide functional group attached to the thiazole ring, and a phenyl group attached to the amide nitrogen .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Occurrence and Environmental Impact of Brominated Compounds
Brominated compounds, such as parabens and polybrominated dibenzo-p-dioxins, are widely used in various industries. These compounds, due to their extensive use, have raised concerns regarding their environmental fate and potential health impacts. Studies on parabens, for instance, have shown that despite wastewater treatments that eliminate them well, they are always present at low concentration levels in effluents of wastewater treatment plants. They are biodegradable yet ubiquitous in surface water and sediments due to the continuous introduction into the environment from the consumption of paraben-based products (Haman et al., 2015).
Synthesis and Biological Importance of Benzothiazoles
Benzothiazoles and derivatives are important molecules in medicinal chemistry due to their diverse biological activities. The synthesis and application of benzothiazole derivatives in drug development have been a significant area of research. These compounds have been explored for their potential therapeutic agents and have been summarized in reviews focusing on their pharmacological activities, including cytotoxic, inhibition of cell proliferation via angiogenesis, and apoptosis. The guanidine group, when bonded to a benzazole ring, results in compounds that could modify the biological activity of these heterocycles, illustrating the versatility of benzothiazole derivatives in scientific research (Rosales-Hernández et al., 2022).
Thiazole Derivatives in Drug Development
Thiazole, a five-membered heterocyclic compound, has seen extensive work to find new compounds related to this scaffold acting as drugs with lesser side effects. Thiazole derivatives exhibit a broad range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The development of different thiazole derivatives and their therapeutic applications have been covered extensively in literature reviews and patent reviews, highlighting the ongoing interest and potential of thiazole derivatives in medicinal chemistry (Leoni et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOUJNCOBYZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)


![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)


![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)
![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)



![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)